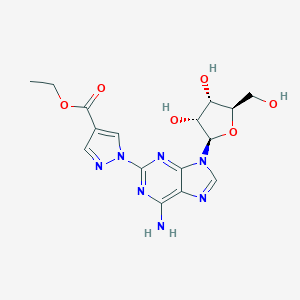CVT 3127

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
CVT 3127 is a complex organic compound recognized for its potential therapeutic applications, particularly as a small-molecule renin inhibitor. This compound is characterized by a unique molecular structure that includes a purine base linked to a pyrazole ring via a ribofuranosyl moiety. It has been primarily developed for the treatment of hypertension and kidney diseases by inhibiting the activity of renin, an enzyme crucial in regulating blood pressure and electrolyte balance.
- Interaction with enzymes or receptors: The purine and pyrazole rings could mimic natural substrates or ligands for biological targets.
- Modulation of nucleic acid function: The sugar moiety might allow interaction with RNA or DNA processes.
- Potential for irritation: The presence of an amino group suggests potential for skin or eye irritation.
- Moderate reactivity: The functional groups might react with strong acids or bases.
Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate, also known as regadenoson, is a synthetic nucleoside derivative. It is a selective A2A adenosine receptor agonist, meaning it specifically binds to and activates a particular subtype of adenosine receptors found in various tissues throughout the body, particularly in the heart and brain.
Mechanism of Action:
Regadenoson mimics the effects of adenosine, a naturally occurring signaling molecule, by binding to the A2A adenosine receptor. Activation of this receptor leads to several downstream effects, including:
- Vasodilation (relaxation) of blood vessels, particularly in the coronary arteries, which increases blood flow to the heart
- Inhibition of platelet aggregation, which reduces the risk of blood clot formation
- Modulation of neuronal activity in the brain, potentially impacting sleep, wakefulness, and cognition
Research Applications:
Regadenoson is primarily used in the clinical setting as a diagnostic tool for assessing myocardial perfusion, which is the blood flow to the heart muscle. It is injected intravenously, and its effects on coronary blood flow are measured using imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET) .
- Heart failure: Regadenoson's vasodilatory and antiplatelet effects may be beneficial in improving symptoms and reducing complications in heart failure patients
- Neurodegenerative diseases: Studies suggest that regadenoson may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease
- Pain management: Early research suggests that regadenoson may have analgesic (pain-relieving) properties and could be explored for pain management in various settings
- Oxidation: This process allows CVT 3127 to form oxidized derivatives under specific conditions. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
- Reduction: Reduction reactions can modify the functional groups within the molecule, often using agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, altering its properties. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with potentially different biological activities.
CVT 3127 exhibits significant biological activity primarily through its mechanism as a renin inhibitor. By inhibiting renin, it reduces the production of angiotensin I, subsequently decreasing angiotensin II levels, which are known to cause vasoconstriction and increased blood pressure. This action leads to lowered blood pressure and reduced strain on the heart and kidneys, making it a candidate for treating hypertension and associated renal disorders.
Additionally, research into CVT 3127 suggests potential roles in modulating cellular processes related to blood pressure regulation and kidney function, indicating broader biological implications beyond its primary use as a renin inhibitor.
The synthesis of CVT 3127 typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a pyrazole carboxylate ester under controlled conditions. This process often requires specific solvents and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis may utilize continuous flow processes or batch production techniques to ensure consistency and high purity of the final product. Rigorous quality control measures are implemented throughout the synthesis process to meet pharmaceutical standards.
CVT 3127 has diverse applications across several scientific fields:
- Chemistry: It serves as a model compound for studying mechanisms of renin inhibition and developing new inhibitors.
- Biology: The compound is investigated for its effects on cellular processes related to hypertension and renal function.
- Medicine: There is ongoing exploration into its therapeutic potential for treating hypertension and kidney diseases.
- Industry: CVT 3127 is utilized in developing new pharmaceuticals and as a reference compound in analytical chemistry.
Research into CVT 3127's interactions focuses on its binding affinity to renin and other molecular targets within the renin-angiotensin-aldosterone system. Studies highlight how CVT 3127 interacts with specific enzymes and receptors, potentially modulating signaling pathways involved in cardiovascular health.
Understanding these interactions is crucial for assessing its efficacy as a therapeutic agent and guiding future modifications for enhanced biological activity.
CVT 3127 can be compared with several similar compounds that share structural or functional characteristics. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Adenosine Derivatives | Similar purine base | Vary in biological activity; often involved in energy transfer. |
| Pyrazole Derivatives | Contains pyrazole ring | Differ in functional groups; used in various therapeutic contexts. |
| Nucleoside Analogs | Resemble ribofuranosyl moiety | Different base structures; utilized primarily in antiviral therapies. |
CVT 3127 stands out due to its specific action as a renin inhibitor, which differentiates it from other compounds that may not target this pathway directly.
XLogP3
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]
Pictograms

Acute Toxic








